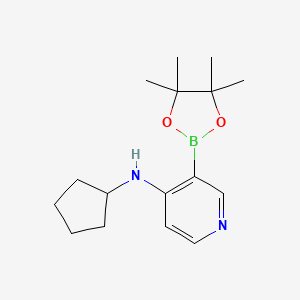

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester

Description

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is an organoboron compound featuring a pyridine ring substituted at position 3 with a boronic acid pinacol ester group and at position 4 with a cyclopentylamino moiety. The cyclopentylamino group introduces steric bulk and moderate electron-donating properties, while the pinacol ester enhances stability for cross-coupling reactions like Suzuki-Miyaura couplings.

Its applications are inferred from structural analogs, such as use in medicinal chemistry for targeted drug design and as intermediates in synthesizing biaryl scaffolds for agrochemicals or materials science .

Propriétés

IUPAC Name |

N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-10-9-14(13)19-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLOTTZMTVNNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester can be achieved through several methods:

Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation to introduce the boronic acid pinacol ester group.

Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This approach involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound is used to form carbon-carbon bonds under mild and functional group tolerant conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be employed.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been studied for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and proteins involved in disease processes.

- DYRK1A Inhibition : This compound is utilized in the synthesis of pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which have shown efficacy as DYRK1A inhibitors. DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A) is implicated in neurodegenerative diseases, making this application particularly significant .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

- Suzuki-Miyaura Coupling : As a boronic acid derivative, it can participate in Suzuki coupling reactions to form carbon-carbon bonds, which are essential for constructing various organic frameworks. This reaction is widely used to synthesize pharmaceuticals and agrochemicals .

Sensor Development

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols. This property is exploited in the development of sensors for detecting sugars and other biomolecules.

- Glucose Sensors : The ability of boronic acids to bind selectively with glucose allows for the design of sensors that can monitor glucose levels in diabetic patients. The incorporation of 4-(cyclopentylamino)pyridine-3-boronic acid pinacol ester into sensor systems enhances sensitivity and selectivity .

Case Study 1: DYRK1A Inhibition and Neuroprotection

A study published in a peer-reviewed journal explored the synthesis of novel pyridazinone derivatives using 4-(cyclopentylamino)pyridine-3-boronic acid pinacol ester as a key intermediate. These derivatives were tested for their ability to inhibit DYRK1A activity. The results demonstrated that certain compounds exhibited significant neuroprotective effects in cellular models of neurodegeneration, suggesting potential therapeutic applications for Alzheimer's disease .

Case Study 2: Development of Glucose Sensors

Research conducted at a university laboratory focused on utilizing boronic acid derivatives for glucose sensing applications. The team synthesized a sensor based on 4-(cyclopentylamino)pyridine-3-boronic acid pinacol ester, which showed promising results in terms of sensitivity and response time when exposed to varying glucose concentrations. The findings support the feasibility of using this compound in real-time glucose monitoring devices for diabetic patients .

Mécanisme D'action

The primary mechanism of action for 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The compound participates in the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a comparative analysis of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester with structurally related boronic acid pinacol esters, emphasizing substituent effects on reactivity, solubility, and biological activity.

Key Research Findings

Reactivity in Cross-Coupling Reactions

- Electronic Effects: The cyclopentylamino group at position 4 provides moderate electron donation, which may slow oxidative addition in palladium-catalyzed couplings compared to electron-withdrawing substituents (e.g., trifluoroethyl in ). However, this can enhance selectivity in forming sterically hindered biaryl products .

- Steric Influence: The cyclopentyl group’s bulk reduces reaction rates compared to smaller substituents (e.g., dimethylamino in ) but improves regioselectivity in multi-halogenated substrates .

Activité Biologique

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, particularly in the context of enzyme inhibition and therapeutic applications. The following sections detail its synthesis, biological activity, and relevant case studies.

- Molecular Formula : CHBNO

- Molecular Weight : 205.06 g/mol

- IUPAC Name : 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester

- CAS Number : 181219-01-2

- Solubility : Insoluble in water

Synthesis

The synthesis of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester typically involves several key steps:

- Formation of the Boronic Acid : Starting from 4-(Cyclopentylamino)pyridine, the boronic acid moiety is introduced via a borylation reaction.

- Pinacol Ester Formation : The resulting boronic acid is then converted into its pinacol ester using pinacol as a reagent under acidic conditions.

Enzyme Inhibition

Boronic acids, including this compound, are known for their ability to inhibit proteasomes and other enzymes. Notably:

- DYRK1A Inhibition : Research indicates that derivatives of pyridine boronic acids can inhibit DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is implicated in various diseases, including Alzheimer's disease and cancer .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity through:

- Targeting Proteasomal Pathways : Similar compounds have shown efficacy in inhibiting proteasome activity, leading to apoptosis in cancer cells .

- Synergistic Effects with Other Drugs : Case studies have demonstrated enhanced efficacy when used in combination with established chemotherapeutics like bortezomib .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for 4-(cyclopentylamino)pyridine-3-boronic acid pinacol ester?

The synthesis typically involves Suzuki-Miyaura coupling or sequential functionalization. For example:

- Step 1 : Introduce the cyclopentylamino group via nucleophilic substitution using cyclopentylamine and a halogenated pyridine precursor (e.g., 3-bromo-4-chloropyridine) under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2 : Install the boronic ester via Miyaura borylation. A common protocol uses bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, and KOAc in dioxane at 90°C . Yield optimization requires inert atmosphere, precise stoichiometry, and catalyst loading (typically 5-10 mol% Pd).

Q. How is the compound characterized to confirm structural integrity?

Key techniques include:

- ¹H/¹³C NMR : Verify cyclopentylamino substitution (δ ~3.5-4.5 ppm for NH) and boronic ester signals (quaternary B-bound carbon at ~85 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H⁺]⁺ calculated for C₁₆H₂₆BN₃O₂: 311.21).

- HPLC Purity : Assess >95% purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the stability considerations for this compound under laboratory storage?

The boronic ester is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in sealed vials with desiccants. Avoid prolonged exposure to protic solvents (e.g., MeOH, H₂O), which hydrolyze the boronic ester to the free boronic acid .

Advanced Research Questions

Q. How does the steric bulk of the cyclopentyl group influence Suzuki-Miyaura coupling efficiency?

The cyclopentylamino group introduces steric hindrance near the boronic ester, potentially slowing transmetallation. Mitigation strategies include:

Q. How can conflicting NMR and HPLC purity data be resolved?

Discrepancies may arise from residual Pd catalysts or hydrolysis byproducts. Address this via:

Q. What are the limitations of this compound in cross-coupling reactions with electron-deficient partners?

Electron-deficient aryl halides (e.g., nitro-substituted) may require:

Q. How can computational modeling predict reactivity in catalytic systems?

Density Functional Theory (DFT) calculates:

- Boron Oxidation State : Confirms sp² hybridization for optimal transmetallation.

- Steric Maps : Visualize cyclopentyl group interactions with Pd centers (e.g., using Gaussian09 with B3LYP/6-31G* basis set). These models guide ligand design to improve coupling efficiency .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.